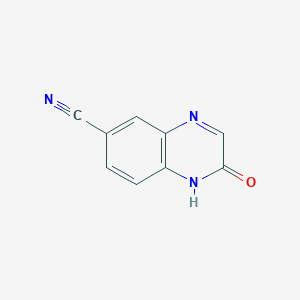

2-Hydroxyquinoxaline-6-carbonitrile

Description

Properties

Molecular Formula |

C9H5N3O |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

2-oxo-1H-quinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-9(13)12-7/h1-3,5H,(H,12,13) |

InChI Key |

HYIHNBVCPAPJKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2-Hydroxyquinoxaline-6-carbonitrile and Analogues

Key Observations:

Core Structure Differences: Quinoxaline derivatives (e.g., the target compound) have two adjacent nitrogen atoms, enhancing electron deficiency compared to quinoline (one nitrogen). This difference influences reactivity and binding to biological targets .

Substituent Effects: Hydroxy vs. Methyl: The -OH group in the target compound lowers LogP (increased polarity) compared to 6-methyl-quinoxaline-2-carbonitrile (LogP 1.81 vs. ~1.2), enhancing aqueous solubility . Nitro and Carbonyl Groups: The -NO2 and -C=O groups in 7-nitro-2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile contribute to a high polar surface area (PSA = 110.6 Ų), making it more suitable for polar environments .

Biological Activity: Quinoxaline derivatives with electron-withdrawing groups (e.g., -CN, -NO2) are often associated with antimicrobial and antitumor activities. For example, spiro quinoxaline derivatives exhibit notable antimicrobial properties . Quinoline derivatives like 2-hydrazinyl-6-methoxyquinoline-3-carbonitrile may display distinct bioactivity due to the hydrazinyl group’s ability to form hydrogen bonds and coordinate metals .

Preparation Methods

Reaction Conditions and Reactant Composition

The regioselective synthesis of 2-hydroxyquinoxaline-6-carbonitrile involves reacting 5-cyano-1,2-phenylenediamine with glyoxylic acid, glyoxylic acid monohydrate, or 2,2-dialkoxyacetic acid at low temperatures (-20°C to 5°C). Excess glyoxylic acid (1.3–2.0 molar equivalents) ensures complete conversion of the diamine, while maintaining the reaction mixture below 5°C minimizes side reactions such as isomerization or polymerization. The solvent system typically employs polar aprotic solvents like dimethylformamide (DMF) or lower aliphatic alcohols, though DMF is less favored industrially due to high recovery costs.

Temperature Optimization

Cryogenic conditions (-5°C to 5°C) enhance regioselectivity by stabilizing reactive intermediates and suppressing competing pathways. For example, at -2°C, the reaction of 5-cyano-1,2-phenylenediamine with glyoxylic acid monohydrate in ethanol yields this compound with >95% regiochemical fidelity. Elevated temperatures (>10°C) promote the formation of 5,6-disubstituted regioisomers, complicating purification.

Mechanistic Pathway

The reaction proceeds via a stepwise cyclization mechanism:

-

Imine Formation : Glyoxylic acid condenses with the primary amine group of 5-cyano-1,2-phenylenediamine, forming an intermediate imine.

-

Cyclization : Intramolecular nucleophilic attack by the second amine group generates the quinoxaline core.

-

Aromatization : Acidic workup (e.g., aqueous HCl) tautomerizes the intermediate to the thermodynamically stable 2-hydroxyquinoxaline derivative.

The electron-withdrawing cyano group at position 5 of the diamine directs cyclization to position 6 of the quinoxaline, ensuring regioselectivity.

Yield and Purity

Under optimized conditions, this method achieves yields of 85–92% with HPLC purity ≥99%. For instance, a 10 mmol-scale reaction in ethanol at -2°C produces 1.98 g of this compound (90% yield, 99.2% purity).

Catalyst-Free Synthesis in Lower Aliphatic Alcohols

Industrial-Scale Process Design

This method eliminates acid catalysts (e.g., formic or acetic acid) by using stoichiometric glyoxylic acid in methanol or ethanol. Key steps include:

-

Gradual Addition : 5-Cyano-1,2-phenylenediamine is added dropwise to a chilled (-2°C to 5°C) glyoxylic acid solution in methanol over 1–6 hours.

-

Precipitation and Isolation : The product precipitates upon completion, requiring filtration and washing with cold aqueous methanol (80% v/v) to remove unreacted starting materials.

Solvent Selection

Methanol is preferred for its low viscosity and ease of recovery via distillation. Ethanol offers comparable yields (88–90%) but necessitates longer reaction times due to reduced solubility of glyoxylic acid.

Mechanistic Advantages Over Catalyzed Routes

The absence of acid catalysts simplifies downstream processing:

Performance Metrics

A pilot-scale trial (1.5 kg diamine input) in methanol yielded 1.48 kg of this compound (99% yield, 99.5% purity). The process scales linearly, with throughput exceeding 100 kg/day in continuous reactors.

Comparative Analysis of Preparation Methods

Substituent Effects and Functional Group Compatibility

The position of the cyano group on the diamine precursor critically influences regioselectivity. Electron-withdrawing groups (e.g., -CN, -NO₂) at position 5 of 1,2-phenylenediamine enhance reaction rates by polarizing the amine groups, favoring cyclization at position 6. Conversely, electron-donating groups (e.g., -OCH₃) reduce yields by destabilizing the imine intermediate.

Industrial Applications and Scalability

Both methods are employed commercially for producing this compound, a key intermediate in:

-

Anticancer Agents : The nitrile group coordinates with metalloenzymes, inhibiting kinase activity.

-

Agrochemicals : Functionalization at position 6 enhances pesticidal activity against lepidopteran larvae.

Continuous flow reactors optimize the catalyst-free process, achieving space-time yields of 0.8 kg/L·h with minimal waste generation .

Q & A

Q. What are the established synthetic routes for 2-Hydroxyquinoxaline-6-carbonitrile, and how do reaction conditions influence yield?

The synthesis of quinoxaline derivatives often involves condensation reactions. For example, 2-Hydroxyquinoxaline can be synthesized via the condensation of glyoxylic acid with o-phenylenediamine under acidic or thermal conditions . For this compound, nitrile group introduction may require additional steps, such as cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling. Key variables include solvent choice (e.g., DMF for polar intermediates), temperature (60–120°C), and catalyst selection (e.g., CuCN for nitrile incorporation). Yield optimization often involves iterative testing of stoichiometric ratios and reaction times .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the quinoxaline backbone and nitrile group (e.g., a sharp singlet near 110–120 ppm for CN in C NMR).

- IR Spectroscopy : Stretching vibrations at ~2200–2260 cm confirm the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/GC-MS : Used for purity assessment, especially when synthesizing derivatives with potential byproducts .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity), lab coats, and chemical goggles. Use respiratory protection if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent drainage contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity (e.g., DMSO vs. THF) to identify optimal parameters.

- Byproduct Analysis : Use LC-MS to detect impurities; adjust reaction time or quenching methods (e.g., rapid cooling) to suppress side reactions.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for nitrile group introduction efficiency .

Q. How should researchers resolve contradictions in spectroscopic data for quinoxaline derivatives?

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for structural confirmation if NMR/IR data are ambiguous).

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results.

- Controlled Replicates : Repeat syntheses to rule out batch-specific anomalies .

Q. What computational tools are available to predict the reactivity and physicochemical properties of this compound?

- AI-Driven Synthesis Planning : Tools like Reaxys and Pistachio leverage reaction databases to propose feasible synthetic pathways and predict regioselectivity .

- Molecular Dynamics (MD) Simulations : Assess solubility and stability in different solvents.

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to anticipate redox behavior or nucleophilic attack sites .

Methodological Considerations

- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity levels, reagent purity) to ensure reproducibility .

- Ethical Reporting : Disclose conflicting data transparently and propose mechanistic hypotheses to explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.